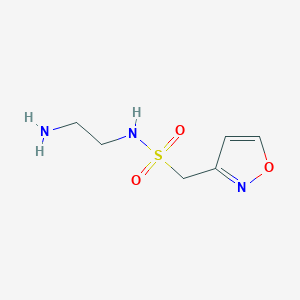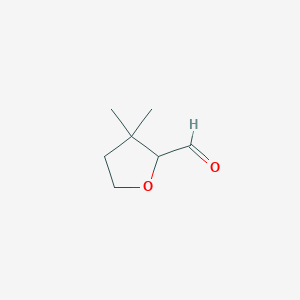![molecular formula C12H18F2N2O B1490839 4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole CAS No. 2097943-51-4](/img/structure/B1490839.png)
4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole
Overview
Description
4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole, also known as 4,4-DFP, is an organic chemical compound that has a wide range of applications in the scientific research field. It is a versatile compound with a wide range of chemical and physical properties that make it useful in a variety of applications. 4,4-DFP is an important synthetic intermediate for the synthesis of a variety of pharmaceuticals, agrochemicals, and other materials. Its unique properties make it suitable for a variety of applications, including drug synthesis, chemical synthesis, and analytical chemistry.
Scientific Research Applications
4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole has a wide range of applications in the scientific research field. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other materials. It is also used in a variety of analytical techniques, such as HPLC, GC, and NMR, to detect and quantify compounds in samples. Additionally, this compound is used in a variety of biological assays to detect the presence of specific molecules.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole is not fully understood. However, it is believed to act as a catalyst for certain reactions, such as the Wittig reaction and the Mitsunobu reaction. Additionally, this compound has been shown to act as an inhibitor of certain enzymes, such as cytochrome P450.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to interact with certain enzymes, such as cytochrome P450, and to act as a catalyst for certain reactions. Additionally, it has been shown to have an effect on the metabolism of certain drugs, such as warfarin.
Advantages and Limitations for Lab Experiments
The advantages of using 4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole in lab experiments include its versatility, its ability to act as a catalyst for certain reactions, and its ability to act as an inhibitor of certain enzymes. Additionally, this compound is relatively inexpensive and easy to obtain. The main limitation of this compound is that its mechanism of action is not fully understood, so its effects on biochemical and physiological processes are not fully understood.
Future Directions
Future research on 4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole should focus on understanding its mechanism of action and its effects on biochemical and physiological processes. Additionally, research should focus on developing new synthetic methods for the production of this compound, as well as exploring its potential applications in drug synthesis and other areas. Finally, research should focus on understanding the toxicity of this compound and developing safety protocols for its use in the laboratory.
properties
IUPAC Name |
(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2N2O/c13-12(14)4-3-8-6-16(7-9(8)12)11(17)10-2-1-5-15-10/h8-10,15H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWSJSVYRBCJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CC3CCC(C3C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2-Fluorophenyl)sulfonyl]azetidine](/img/structure/B1490760.png)

![[3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine](/img/structure/B1490764.png)

![4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1490767.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1490771.png)

![[3-(Cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B1490773.png)


